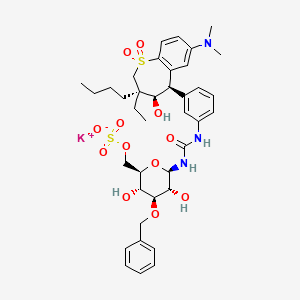
Volixibat potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Volixibat potassium is an investigational drug primarily being explored for its potential in treating non-alcoholic steatohepatitis, a severe form of non-alcoholic fatty liver disease. This compound functions as a selective inhibitor of the apical sodium-dependent bile acid transporter, a transmembrane protein predominantly expressed by enterocytes in the ileum .
Preparation Methods
The synthesis of volixibat potassium involves multiple steps, including the formation of complex organic structures and the introduction of specific functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Volixibat potassium undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Volixibat potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid transport and inhibition mechanisms.
Biology: Investigated for its effects on bile acid metabolism and its potential to modulate cholesterol levels.
Medicine: Explored as a treatment for non-alcoholic steatohepatitis and other liver-related conditions.
Industry: Potential applications in the development of new pharmaceuticals targeting bile acid transport
Mechanism of Action
Volixibat potassium exerts its effects by inhibiting the apical sodium-dependent bile acid transporter located on the luminal surface of the ileum. This inhibition prevents the reuptake of bile acids, leading to an increase in bile acid synthesis from cholesterol. The resulting decrease in bile acids returning to the liver helps alleviate hepatic cholesterol accumulation, which is beneficial for patients with non-alcoholic steatohepatitis .
Comparison with Similar Compounds
Volixibat potassium is unique in its selective inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:
Elobixibat: Another bile acid transporter inhibitor used for treating chronic constipation.
Odevixibat: Investigated for its potential in treating progressive familial intrahepatic cholestasis.
Maralixibat: Explored for its use in treating cholestatic liver diseases.
Compared to these compounds, this compound is specifically targeted for non-alcoholic steatohepatitis, highlighting its uniqueness in addressing this particular condition .
Properties
CAS No. |
1431935-92-0 |
|---|---|
Molecular Formula |
C38H50KN3O12S2 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C38H51N3O12S2.K/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);/q;+1/p-1/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1 |
InChI Key |
CJMKTEIIPMBTJB-DXFHJFHKSA-M |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















